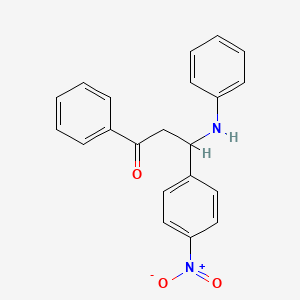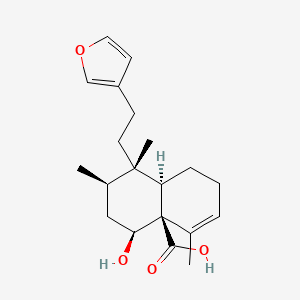
Ethyl 2-methylhexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methylhexa-2,4-dienoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from 2-methylhexa-2,4-dienoic acid and ethanol. This compound is characterized by its conjugated diene system, which consists of two double bonds separated by a single bond. Such structures are known for their unique chemical reactivity and are often studied in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methylhexa-2,4-dienoate can be synthesized through various methods. One common approach involves the esterification of 2-methylhexa-2,4-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of (E)-5-methylhexa-2,4-dien-1-ol as a starting material. This compound is reacted with phosphorus tribromide (PBr3) in anhydrous diethyl ether at 0°C under an argon atmosphere. The reaction mixture is then stirred for 2 hours and subsequently poured into a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methylhexa-2,4-dienoic acid.
Reduction: Formation of ethyl 2-methylhexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methylhexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and ester functional groups.
Biology: The compound can be used in biochemical assays to investigate enzyme-catalyzed reactions involving esters.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methylhexa-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, where it acts as a dienophile. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol .
Comparison with Similar Compounds
Ethyl 2-methylhexa-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl hexa-2,4-dienoate: Lacks the methyl group at the 2-position, resulting in different reactivity and physical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Ethyl 2,4-dimethylhexa-2,4-dienoate: Contains an additional methyl group, leading to increased steric hindrance and altered reactivity.
Properties
CAS No. |
112182-01-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
ethyl 2-methylhexa-2,4-dienoate |
InChI |
InChI=1S/C9H14O2/c1-4-6-7-8(3)9(10)11-5-2/h4,6-7H,5H2,1-3H3 |
InChI Key |
BTKGHSYBWGVHOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


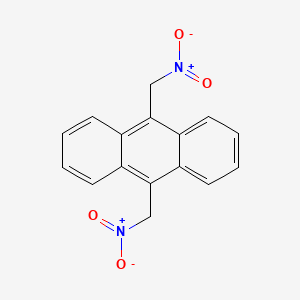
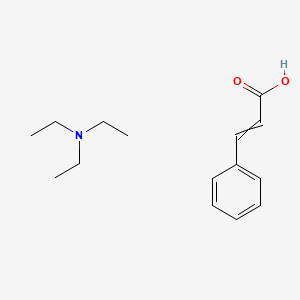
![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)
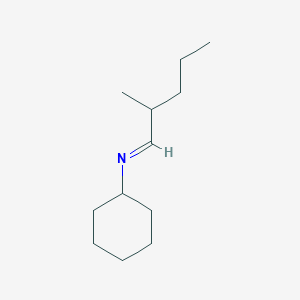
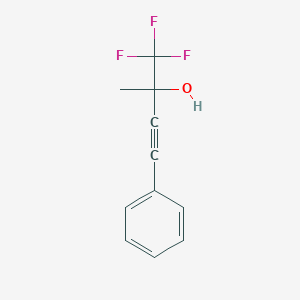
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)
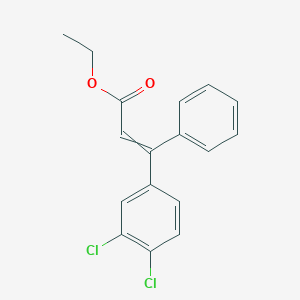
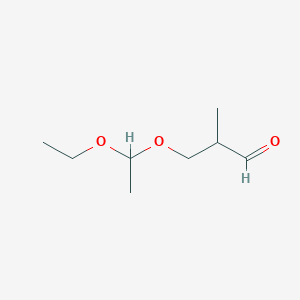
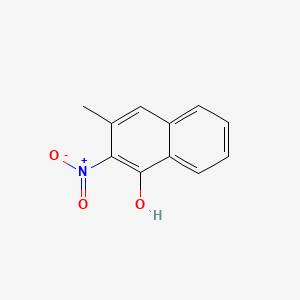

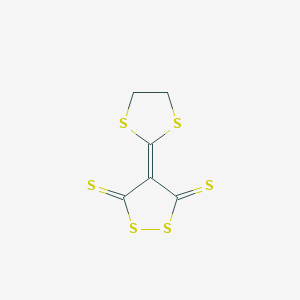
silane](/img/structure/B14308505.png)
